![molecular formula C18H25ClN4O2 B12319522 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxygranisetron is a derivative of granisetron, a selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic agent to treat nausea and vomiting induced by chemotherapy . The compound, with the chemical formula C18H19N3O, is formed as a metabolite of granisetron in the human body . It has been found to possess similar pharmacological activity to granisetron but with a longer half-life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron can be achieved through multiple synthetic routes. One common method involves the use of 1H-Indazole-3-carboxylic acid, 1-acetyl-, methyl ester as a starting material . The reaction involves the addition of sodium hydroxide and water, followed by heating the mixture at 60 to 70°C for several hours. The reaction mixture is then poured into concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of 7-Hydroxygranisetron typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
7-Hydroxygranisetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . By inhibiting these receptors, the compound reduces the activity of the vagus nerve, which is responsible for activating the vomiting center in the medulla .
Comparación Con Compuestos Similares
Granisetron: The parent compound, also a 5-HT3 receptor antagonist, but with a shorter half-life.
9’-Desmethylgranisetron: Another metabolite of granisetron, produced by the action of cytochrome P450 3A4.
Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life and similar pharmacological activity compared to granisetron . This makes it a promising candidate for extended-release formulations and long-term treatment options .
Propiedades
Fórmula molecular |
C18H25ClN4O2 |
|---|---|
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+; |
Clave InChI |
MBSNWMLKHVHIJB-XCJHQLQTSA-N |
SMILES isomérico |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
SMILES canónico |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


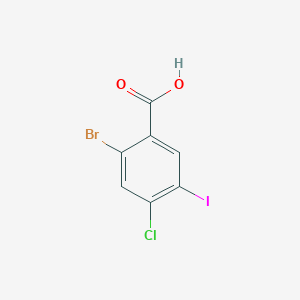
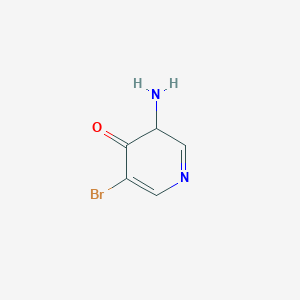


![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)
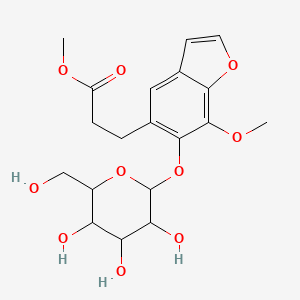

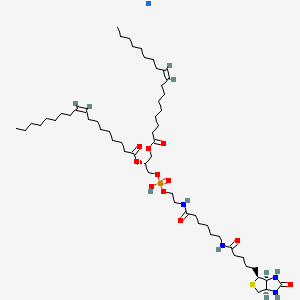
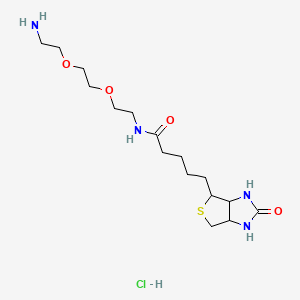


![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)
